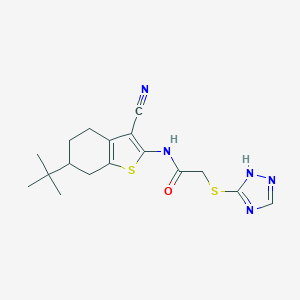

![molecular formula C23H27ClN4O2S B306001 N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B306001.png)

N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as CEM-102, is a novel antibacterial agent that belongs to the class of oxazolidinones. It was first synthesized by Cempra Pharmaceuticals, Inc. in 2007, and is currently in clinical trials for the treatment of various bacterial infections.

Wirkmechanismus

CEM-102 works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Specifically, it binds to the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby inhibiting the elongation of the nascent peptide chain. This ultimately leads to the inhibition of bacterial growth and proliferation.

Biochemical and Physiological Effects:

CEM-102 has been shown to have a good safety profile, with no significant adverse effects observed in clinical trials. It is well-tolerated by patients and has a low potential for drug interactions. In terms of pharmacokinetics, CEM-102 is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing. It is also eliminated primarily through renal excretion, making it suitable for use in patients with renal impairment.

Vorteile Und Einschränkungen Für Laborexperimente

CEM-102 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it useful for studying various bacterial infections. It also has a low potential for inducing antibiotic resistance, which is important for maintaining the effectiveness of antibacterial agents. However, one limitation is that CEM-102 is still in clinical trials and is not yet widely available for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of CEM-102. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacodynamics of CEM-102, including its interaction with other antibacterial agents and its effects on bacterial virulence factors. Additionally, further clinical trials are needed to evaluate the safety and efficacy of CEM-102 in different patient populations and for the treatment of other bacterial infections.

Synthesemethoden

The synthesis of CEM-102 involves several steps, starting with the preparation of 5-chloro-2-methylphenylamine, which is then reacted with 2-chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then treated with thioacetic acid to give N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide. The final step involves the reaction of N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide with 4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-thiol to form CEM-102.

Wissenschaftliche Forschungsanwendungen

CEM-102 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Haemophilus influenzae. It has also shown promising results in the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). In addition, CEM-102 has demonstrated a low potential for inducing antibiotic resistance, making it a valuable addition to the current arsenal of antibacterial agents.

Eigenschaften

Produktname |

N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

|---|---|

Molekularformel |

C23H27ClN4O2S |

Molekulargewicht |

459 g/mol |

IUPAC-Name |

N-(5-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C23H27ClN4O2S/c1-5-28-21(13-30-19-10-7-17(8-11-19)15(2)3)26-27-23(28)31-14-22(29)25-20-12-18(24)9-6-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,25,29) |

InChI-Schlüssel |

NEYXONKDYLRQQV-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |

Kanonische SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305922.png)

![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305923.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B305924.png)

![2-(4-methoxyphenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B305925.png)

![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305926.png)

![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305928.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305930.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B305931.png)

![N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305933.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B305934.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B305938.png)

![N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305941.png)